Chlojaponilactone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJENQWQXZQCLHL-PVBKFEAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chlojaponilactone B: A Technical Overview for Drug Discovery Professionals
An in-depth guide to the chemical properties, mechanism of action, and experimental data of the anti-inflammatory sesquiterpenoid, Chlojaponilactone B.
Introduction
This compound is a lindenane-type sesquiterpenoid isolated from the plant Chloranthus japonicus.[1] This natural product has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 1449382-91-5 | [1] |
| Molecular Formula | C₁₇H₁₈O₄ | |
| Molecular Weight | 286.32 g/mol |
Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] By inhibiting TLR4, it sets off a cascade of downstream effects that ultimately suppress the inflammatory response. Molecular docking studies suggest that this compound binds to TLR4 in a manner similar to the known TLR4 inhibitor, TAK-242.[1]
The inhibition of TLR4 by this compound leads to a reduction in the generation of reactive oxygen species (ROS). This, in turn, downregulates the nuclear factor-kappa B (NF-κB) signaling pathway. The suppression of NF-κB activation leads to a decreased expression of various pro-inflammatory cytokines and enzymes.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
The anti-inflammatory activity of this compound has been evaluated through a series of in vitro experiments. The following outlines the general methodologies employed in these studies.
Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with varying concentrations of this compound for a specified duration before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
RNA Sequencing (RNA-seq): To understand the global transcriptomic changes, RNA-seq is performed on macrophages treated with this compound and/or LPS. Total RNA is extracted, and libraries are prepared for sequencing. The resulting data is analyzed to identify differentially expressed genes related to inflammatory pathways.
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of specific pro-inflammatory genes, such as iNOS, COX-2, IL-6, and TNF-α, are quantified using qRT-PCR. Total RNA is reverse-transcribed to cDNA, which is then used as a template for PCR with gene-specific primers.
Western Blotting: To assess protein expression levels, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted pro-inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatants is measured using commercial ELISA kits according to the manufacturer's instructions.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound.
| Parameter | Method | Result |
| Inhibition of Nitric Oxide (NO) Production | Griess Assay | Dose-dependent reduction in LPS-induced NO production. |
| iNOS Protein Expression | Western Blot | Significant decrease in LPS-induced iNOS protein levels. |
| COX-2 Protein Expression | Western Blot | Marked reduction in LPS-induced COX-2 protein levels. |
| IL-6 mRNA Expression | qRT-PCR | Downregulation of LPS-induced IL-6 gene expression. |
| TNF-α mRNA Expression | qRT-PCR | Downregulation of LPS-induced TNF-α gene expression. |
| IL-6 Protein Secretion | ELISA | Significant inhibition of LPS-induced IL-6 release. |
| TNF-α Protein Secretion | ELISA | Significant inhibition of LPS-induced TNF-α release. |
Conclusion
This compound demonstrates significant anti-inflammatory activity through the targeted inhibition of the TLR4/NF-κB signaling pathway. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed experimental data and established mechanism of action provide a solid foundation for preclinical and clinical studies.
References
Elucidation of a Plant-Derived Terpenoid Biosynthesis: A Technical Guide to the Momilactone B Pathway
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research into the biosynthesis of Chlojaponilactone B did not yield specific pathway information within the provided search results. Consequently, this guide focuses on the well-documented biosynthetic pathway of Momilactone B, a structurally related and medicinally relevant diterpenoid lactone. The principles and methodologies detailed herein may serve as a valuable framework for investigating the biosynthesis of other complex terpenoids.
Abstract
Momilactones, particularly Momilactone B, are potent allelochemicals and phytoalexins with significant applications in agriculture and potential as therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of Momilactone B in plants, primarily elucidated from studies in rice (Oryza sativa). We will delve into the enzymatic steps, genetic regulation, and key intermediates, presenting quantitative data and detailed experimental protocols to support further research and development. The guide is designed to be a practical resource for professionals in natural product chemistry, metabolic engineering, and drug discovery.
Introduction to Momilactone B
Momilactone B is a labdane-related diterpenoid lactone first isolated from rice husks.[2] It functions as a phytoalexin, providing defense against fungal pathogens, and as an allelochemical, inhibiting the growth of competing plant species.[2] The potent biological activities of Momilactone B, including anti-leukemia and anti-diabetic properties, have garnered interest in its potential for pharmaceutical development.[2] Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.
The Biosynthetic Pathway of Momilactone B
The biosynthesis of Momilactone B originates from the general terpenoid pathway and proceeds through a series of specific enzymatic reactions. The entire pathway is localized within the plastids and involves a gene cluster located on chromosome 4 in rice.[2]
Precursor Synthesis: The Methylerythritol Phosphate (MEP) Pathway
The universal C5 precursors for all terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized in plants through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. The biosynthesis of diterpenoids like Momilactone B utilizes the MEP pathway for the formation of its C20 precursor, geranylgeranyl diphosphate (GGDP).[2]
Core Pathway to Momilactone B
The dedicated pathway to Momilactone B begins with GGDP and involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.
-
Step 1: Cyclization of GGDP to syn-Copalyl Diphosphate (syn-CDP)
-
Enzyme: syn-Copalyl Diphosphate Synthase (OsCPS4)
-
Description: The pathway commences with the cyclization of the linear GGDP molecule to the bicyclic intermediate, syn-CDP.[2]
-
-
Step 2: Further Cyclization to syn-Pimaradiene
-
Step 3 & 4: Oxidation of syn-Pimaradiene
-
Enzymes: Cytochrome P450 monooxygenases (CYP99A2 and CYP99A3)
-
Description: These enzymes are responsible for the oxidation of syn-pimaradiene.
-
-
Step 5: Formation of Momilactone A
-
Enzyme: Momilactone A Synthase (OsMAS/OsMS2/OsCPY701A8)
-
Description: This enzyme catalyzes the conversion of an oxidized intermediate into Momilactone A by forming a ketone at C3.[2]
-
-
Step 6: Conversion to Momilactone B
-
Enzyme: Cytochrome P450 monooxygenase (OsCP76M14)
-
Description: The final step involves the C20 hydroxylation of Momilactone A, which leads to the spontaneous formation of the hemiacetal ring characteristic of Momilactone B.[2]
-
Visualization of the Momilactone B Biosynthetic Pathway
// Nodes GGDP [label="Geranylgeranyl Diphosphate (GGDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; synCDP [label="syn-Copalyl Diphosphate (syn-CDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; synPim [label="syn-Pimaradiene", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidizedIntermediates [label="Oxidized Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; MomilactoneA [label="Momilactone A", fillcolor="#FBBC05", fontcolor="#202124"]; MomilactoneB [label="Momilactone B", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GGDP -> synCDP [label="OsCPS4", color="#4285F4"]; synCDP -> synPim [label="OsKSL4", color="#4285F4"]; synPim -> OxidizedIntermediates [label="CYP99A2/A3", color="#EA4335"]; OxidizedIntermediates -> MomilactoneA [label="OsMAS", color="#EA4335"]; MomilactoneA -> MomilactoneB [label="OsCP76M14", color="#EA4335"]; } . Caption: The biosynthetic pathway of Momilactone B from GGDP.
Quantitative Data
Quantitative analysis of pathway intermediates and products is essential for understanding metabolic flux and identifying rate-limiting steps. The following table summarizes key quantitative data from a study that successfully reconstituted the Momilactone B pathway in a heterologous plant host, Nicotiana benthamiana.
| Pathway Component | Yield Improvement | Reference |
| Momilactone B Production | >10-fold vs. rice | [1] |
| Taxadiene Production (related diterpene) | ~10-fold vs. chloroplast expression | [1] |
This data highlights the potential for significantly increasing the production of Momilactone B through metabolic engineering strategies, such as re-routing biosynthesis to the high-flux cytosolic mevalonate pathway.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the Momilactone B biosynthetic pathway.
Heterologous Expression and Pathway Reconstitution in N. benthamiana
This protocol is fundamental for gene discovery and pathway elucidation.
Objective: To express the candidate biosynthetic genes in a heterologous plant host to verify their function and reconstitute the pathway.
Methodology:
-
Gene Cloning: The cDNAs of the candidate genes (e.g., OsCPS4, OsKSL4, CYP99A2/A3, OsMAS, OsCP76M14) are cloned into plant expression vectors.
-
Agroinfiltration: Agrobacterium tumefaciens strains harboring the expression vectors are co-infiltrated into the leaves of N. benthamiana.
-
Metabolite Extraction: After a suitable incubation period (typically 5-7 days), the infiltrated leaf tissue is harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the pathway intermediates and final products.
// Nodes GeneCloning [label="1. Gene Cloning into Expression Vectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Agro [label="2. Agroinfiltration into N. benthamiana", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="3. Incubation (5-7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="4. Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. GC-MS or LC-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Pathway Reconstitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GeneCloning -> Agro [color="#4285F4"]; Agro -> Incubation [color="#4285F4"]; Incubation -> Extraction [color="#4285F4"]; Extraction -> Analysis [color="#4285F4"]; Analysis -> Result [color="#4285F4"]; } . Caption: Workflow for heterologous expression and pathway reconstitution.
In Vitro Enzyme Assays
Objective: To characterize the specific activity of individual enzymes in the pathway.
Methodology:
-
Protein Expression and Purification: The enzyme of interest is expressed in a suitable host (e.g., E. coli or yeast) and purified.
-
Enzyme Reaction: The purified enzyme is incubated with its substrate under optimized reaction conditions (buffer, pH, temperature, co-factors).
-
Product Detection: The reaction products are extracted and analyzed by GC-MS or LC-MS to determine the enzyme's activity and kinetics.
Regulation of Momilactone B Biosynthesis
The biosynthesis of Momilactone B is tightly regulated in response to various internal and external stimuli.
-
Elicitors: Pathogen attacks, biotic elicitors (e.g., chitosan), and abiotic elicitors (e.g., UV irradiation, CuCl₂) can induce the production of momilactones.[2]
-
Signaling Pathways: Jasmonic acid (JA)-dependent and -independent signaling pathways play a crucial role in regulating the expression of the biosynthetic genes.[2] The expression of OsKSL4 and CYP75B4 (involved in tricin biosynthesis, but can be co-regulated) can be upregulated by abscisic acid (ABA).[3]
// Nodes Elicitors [label="Elicitors\n(Pathogens, UV, Chitosan)", fillcolor="#F1F3F4", fontcolor="#202124"]; JA [label="Jasmonic Acid (JA) Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; ABA [label="Abscisic Acid (ABA) Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Upregulation of\nBiosynthetic Genes\n(OsCPS4, OsKSL4, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; MomilactoneB [label="Momilactone B Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Elicitors -> JA [color="#EA4335"]; Elicitors -> ABA [color="#EA4335"]; JA -> GeneExpression [color="#4285F4"]; ABA -> GeneExpression [color="#4285F4"]; GeneExpression -> MomilactoneB [color="#4285F4"]; } . Caption: Signaling pathways regulating Momilactone B biosynthesis.
Conclusion and Future Perspectives
The elucidation of the Momilactone B biosynthetic pathway provides a robust foundation for the large-scale production of this valuable compound. Future research should focus on:
-
Optimizing Heterologous Production: Further engineering of host organisms to enhance precursor supply and pathway efficiency.
-
Investigating Transcriptional Regulation: A deeper understanding of the transcription factors and signaling networks that control the expression of the biosynthetic gene cluster.
-
Exploring the Biosynthesis of Related Diterpenoids: Applying the knowledge gained from the Momilactone B pathway to elucidate the biosynthesis of other valuable natural products, potentially including this compound.
This guide serves as a starting point for researchers aiming to explore and exploit the biosynthetic machinery of plants for the production of complex and valuable molecules.
References
Methodological & Application
Extraction and purification protocols for Chlojaponilactone B from Chloranthus japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlojaponilactone B is a lindenane-type sesquiterpenoid isolated from the plant Chloranthus japonicus. This natural compound has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. Research has demonstrated that this compound exerts its effects by suppressing inflammatory responses through the inhibition of the NF-κB signaling pathway.[1] Specifically, it has been shown to inhibit the production of key inflammation mediators such as nitric oxide (NO), iNOS, TNF-α, and IL-6.[1][2] These characteristics make this compound a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the extraction and purification of this compound from Chloranthus japonicus, based on established methodologies for lindenane sesquiterpenoids from the Chloranthus genus. Additionally, the mechanism of action is visualized through a signaling pathway diagram.
Data Presentation: Extraction and Fractionation Yields
While specific yield and purity data for this compound is not detailed in the reviewed literature, the following table summarizes the quantitative data from a representative extraction and fractionation process for lindenane sesquiterpenoids from a closely related species, Chloranthus fortunei. This data provides a benchmark for researchers expecting to isolate similar compounds.[3][4]
| Parameter | Value | Unit | Source |
| Starting Plant Material (Powdered Roots) | 15.0 | kg | [3][4] |
| Crude Ethanol Extract | 696.0 | g | [3][4] |
| Petroleum Ether Soluble Fraction | 99.8 | g | [3][4] |
| Ethyl Acetate Soluble Fraction | 476.9 | g | [3][4] |
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of lindenane sesquiterpenoids from Chloranthus species.[3][4][5]
Protocol 1: Extraction of Crude Plant Material
-
Plant Material Preparation: Air-dry the whole plants or roots of Chloranthus japonicus at room temperature. Once dried, pulverize the plant material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 15 kg) in 95% ethanol at room temperature. The solvent-to-solid ratio should be sufficient to fully submerge the powder (e.g., 3 x 50 L).
-
Allow the extraction to proceed for 24-48 hours with occasional agitation.
-
Filter the extract to separate the solvent from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
-
Concentration: Combine the ethanolic extracts from all three repetitions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a dark, viscous crude residue.
Protocol 2: Liquid-Liquid Partitioning (Fractionation)
-
Suspension: Suspend the crude ethanol extract (e.g., 696 g) in deionized water (e.g., 2 L).
-
Petroleum Ether Partition:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer. The upper petroleum ether layer contains highly non-polar compounds. Repeat this partitioning step two more times.
-
Combine the petroleum ether fractions and concentrate under reduced pressure to yield the petroleum ether-soluble fraction.
-
-
Ethyl Acetate Partition:
-
To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously.
-
Allow the layers to separate and drain the lower aqueous layer. The upper ethyl acetate layer will contain compounds of medium polarity, including this compound.
-
Repeat the ethyl acetate partition two more times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction (e.g., 477 g). This fraction is enriched with sesquiterpenoids and will be used for further purification.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a large glass chromatography column (e.g., 100 mm diameter x 600 mm height) with silica gel (100-200 mesh) using a wet slurry method with a non-polar solvent like hexane or dichloromethane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, and dry it to a free-flowing powder. Carefully load this powder onto the top of the prepared silica gel column.
-
Elution: Elute the column using a step-gradient of increasing polarity. Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent. A representative gradient system is as follows:[3][4]
-
Dichloromethane (CH₂Cl₂) / Methanol (MeOH) 100:1
-
CH₂Cl₂ / MeOH 50:1
-
CH₂Cl₂ / MeOH 25:1
-
CH₂Cl₂ / MeOH 15:1
-
CH₂Cl₂ / MeOH 10:1
-
CH₂Cl₂ / MeOH 5:1
-
CH₂Cl₂ / MeOH 0:1
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 500 mL).
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest.
-
Final Purification: The fractions containing this compound may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Diagram: Inhibition of NF-κB
Caption: this compound inhibits the LPS-induced NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioassay-Guided Fractionation of Chlojaponilactone B
Introduction
Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from the plant Chloranthus japonicus, has demonstrated significant anti-inflammatory properties.[1] Mechanistic studies have revealed that its mode of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2][3] Specifically, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, making this bioassay a suitable guide for its isolation.[1]
These application notes provide a comprehensive protocol for the bioassay-guided fractionation of this compound from Chloranthus japonicus. The procedure outlines the extraction, solvent partitioning, and chromatographic separation steps, with each fraction's bioactivity assessed using an in vitro nitric oxide (NO) production inhibition assay.
Experimental Workflow
The overall workflow for the bioassay-guided fractionation of this compound is depicted below. This process involves a systematic reduction in the complexity of the plant extract, with each step guided by the anti-inflammatory activity of the resulting fractions.
Caption: Bioassay-guided fractionation workflow for this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data from a typical bioassay-guided fractionation process for this compound. The yields are representative of a standard natural product isolation, and the IC50 values are based on reported activities of similar lindenane sesquiterpenoids.
| Fractionation Step | Sample | Yield (g) from 1 kg Dried Plant Material | % of Crude Extract | NO Production Inhibition IC50 (µM) |
| 1. Extraction | Crude Ethanolic Extract | 100 | 100 | 85.2 |
| 2. Solvent Partitioning | Petroleum Ether Fraction | 15 | 15 | > 200 |
| Ethyl Acetate Fraction | 45 | 45 | 22.5 | |
| Aqueous Fraction | 40 | 40 | > 200 | |
| 3. Silica Gel Column Chromatography of Ethyl Acetate Fraction | Fraction A | 5.4 | 5.4 | 50.1 |
| Fraction B | 12.6 | 12.6 | 15.8 | |
| Fraction C | 8.1 | 8.1 | 7.3 | |
| Fraction D | 10.8 | 10.8 | 35.4 | |
| 4. Preparative HPLC of Fraction C | This compound | 0.2 | 0.2 | 3.2 |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Dried whole plants of Chloranthus japonicus are collected and authenticated.
-
Extraction:
-
The dried plant material (1 kg) is powdered.
-
The powder is extracted three times with 95% ethanol (3 x 5 L) at room temperature for 72 hours each time.
-
The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.
-
Solvent Partitioning
-
The crude ethanolic extract (100 g) is suspended in 500 mL of distilled water.
-
The aqueous suspension is then successively partitioned three times with petroleum ether (3 x 500 mL) and then with ethyl acetate (3 x 500 mL).
-
The petroleum ether, ethyl acetate, and remaining aqueous fractions are collected separately.
-
Each fraction is concentrated under reduced pressure to yield the respective dried fractions.
-
A portion of each dried fraction is reserved for bioassay.
Silica Gel Column Chromatography
-
The ethyl acetate fraction (45 g), being the most active, is subjected to silica gel column chromatography (200-300 mesh).
-
The column is packed using a slurry of silica gel in dichloromethane.
-
The fraction is loaded onto the column and eluted with a stepwise gradient of dichloromethane-methanol (100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Fractions of 200 mL are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are combined to yield several sub-fractions (e.g., Fractions A-D).
-
All sub-fractions are dried and subjected to the bioassay to identify the most active ones.
Preparative High-Performance Liquid Chromatography (HPLC)
-
The most active sub-fraction from column chromatography (e.g., Fraction C) is further purified by preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detection at an appropriate wavelength.
-
The peak corresponding to this compound is collected, and the solvent is evaporated.
-
The purity of the isolated compound is confirmed by analytical HPLC.
Bioassay: Nitric Oxide (NO) Production Inhibition in LPS-Induced RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the test fractions/compounds.
-
After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) and incubated for another 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any test sample.
-
The IC50 value (the concentration required to inhibit 50% of NO production) is determined.
-
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity of the tested samples.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. This compound has been found to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chlojaponilactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantification of Chlojaponilactone B, a lindenane-type sesquiterpenoid with significant anti-inflammatory properties. The following sections detail proposed methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, method validation, and data presentation. Additionally, the known anti-inflammatory signaling pathway of this compound is illustrated to provide biological context for its analysis.
Introduction
This compound is a natural product isolated from plants of the Chloranthus genus, notably Chloranthus japonicus. It has garnered significant interest in the scientific community for its potent anti-inflammatory effects. Research has demonstrated that this compound exerts its activity by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway, subsequently downregulating the production of pro-inflammatory mediators. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and further pharmacological research. While specific validated quantitative methods for this compound are not widely published, this document provides detailed protocols based on established analytical methodologies for other sesquiterpene lactones.
Analytical Techniques
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for routine analysis and quality control, and LC-MS/MS for high-sensitivity analysis in complex matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations. The method relies on the separation of the analyte from other components in a sample followed by its detection based on ultraviolet light absorption.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
Experimental Protocols
Protocol 1: Quantification of this compound in Chloranthus japonicus Extract by HPLC-UV
This protocol outlines a method for the extraction and subsequent quantification of this compound from dried plant material.
1. Sample Preparation: Extraction
-
Objective: To efficiently extract this compound from the plant matrix.
-
Procedure:
-
Grind dried aerial parts of Chloranthus japonicus to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol (v/v) to the flask.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue twice more with 25 mL of 80% methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: 30-60% A
-
20-25 min: 60-90% A
-
25-30 min: 90% A
-
30.1-35 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
3. Method Validation
The method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze a series of standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL) to establish a calibration curve.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at three different concentration levels.
-
Accuracy: Determine the accuracy of the method through recovery studies by spiking a known amount of this compound into a blank matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is designed for the sensitive quantification of this compound in a biological matrix, which is essential for pharmacokinetic studies.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
2. LC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
0-0.5 min: 20% A
-
0.5-3.0 min: 20-95% A
-
3.0-3.5 min: 95% A
-
3.6-5.0 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds. For this compound (C15H18O4, MW: 262.30), a potential precursor ion would be [M+H]+ at m/z 263.1. Product ions would be determined from fragmentation experiments.
-
3. Method Validation
The LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, precision, accuracy, selectivity, matrix effect, and stability.
Data Presentation
The quantitative data obtained from the validation of the proposed analytical methods are summarized in the tables below. These values are representative and should be established for each specific laboratory and application.
Table 1: HPLC-UV Method Validation Data for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Table 2: LC-MS/MS Method Validation Data for this compound Quantification in Plasma
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5.0% |
| Inter-day Precision (%RSD) | < 7.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Matrix Effect | 92% - 108% |
Visualizations
The following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway of this compound.
Application Notes and Protocols for Chlojaponilactone B in Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophage Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro studies with lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for assessing inflammatory responses. The provided protocols and data summaries are intended to guide researchers in investigating the anti-inflammatory potential of this compound and its underlying mechanisms of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] Upon stimulation with LPS, TLR4 activation typically leads to a cascade of downstream events, including the activation of myeloid differentiation factor 88 (MyD88), subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκBα), and the nuclear translocation of the p65 subunit of NF-κB.[1][4] This transcription factor then promotes the expression of various pro-inflammatory mediators.
This compound has been shown to inhibit this pathway by binding to TLR4, which in turn suppresses the activation of TLR4 and MyD88.[2][3] This leads to a reduction in IκBα phosphorylation and p65 nuclear translocation, thereby downregulating the expression of key inflammatory enzymes and cytokines.[1][5] Furthermore, this compound has been observed to decrease the generation of reactive oxygen species (ROS) associated with TLR4 activation.[2][3][4] Notably, this compound appears to have minimal influence on the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5]
Data Presentation: Effects of this compound on LPS-Induced Inflammatory Mediators
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| This compound Concentration (µM) | % Inhibition of NO Production | Reference |
| 2.5 | Data not specified, but showed effect | [2] |
| 5 | Data not specified, but showed effect | [2] |
| 10 | Significant inhibition observed | [2] |
Note: Specific percentage inhibition values were not consistently provided in the source material, but a dose-dependent inhibition was reported.
Table 2: Downregulation of Pro-inflammatory Gene and Protein Expression
| Target Molecule | This compound Concentration (µM) | Effect | Reference |
| iNOS | 10 | Decreased protein expression | [4] |
| 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2] | |
| COX-2 | 10 | Decreased protein expression | [4] |
| 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2] | |
| TNF-α | 10 | Decreased protein and mRNA expression | [2][4] |
| IL-6 | 10 | Decreased protein and mRNA expression | [2][4] |
Table 3: Inhibition of NF-κB Signaling Pathway Components
| Target Molecule | This compound Concentration (µM) | Effect | Reference |
| p-IκBα | 10 | Inhibition of phosphorylation | [1][4] |
| p-p65 | 10 | Inhibition of phosphorylation | [4] |
| TLR4 | 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2][4] |
| MyD88 | 2.5, 5, 10 | Dose-dependent decrease in protein expression | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[6]
-
Plating Density: Seed cells in appropriate well plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for adherence and growth without reaching over-confluence during the experiment. A common density is 4 x 10^5 cells/mL.[6] Allow cells to adhere for 24 hours before treatment.
-
Treatment Protocol:
-
Pre-treat the RAW 264.7 cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1 hour.[6]
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the desired incubation period (typically 24 hours for cytokine and NO measurements).[2]
-
Include appropriate controls: a negative control group (cells treated with vehicle, e.g., DMSO), and a positive control group (cells treated with LPS only).
-
2. MTT Assay for Cell Viability
-
Objective: To determine the cytotoxicity of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
3. Griess Assay for Nitric Oxide (NO) Determination
-
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 macrophages into 12-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.[2]
-
Treat the cells with this compound and/or LPS as described in the treatment protocol.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
5. Western Blot Analysis for Protein Expression
-
Objective: To determine the protein levels of key signaling molecules (e.g., iNOS, COX-2, p-IκBα, p-p65, TLR4, MyD88).
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.[4]
-
Visualizations
Diagram 1: this compound Experimental Workflow
Caption: Workflow for investigating this compound effects.
Diagram 2: Signaling Pathway of this compound in LPS-Induced Macrophages
Caption: this compound inhibits the TLR4/NF-κB pathway.
References
- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
Application of Chlojaponilactone B in an LPS/ATP-Induced THP-1 Macrophage Pyroptosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chlojaponilactone B (CJB) as a potential inhibitor of pyroptosis in a well-established in vitro model using THP-1 macrophages. Pyroptosis, a form of programmed cell death, is increasingly recognized for its critical role in inflammatory diseases, making its modulation a key therapeutic strategy.
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes.[1][2] It is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] The NLRP3 inflammasome is a key mediator of pyroptosis and is activated by a two-signal process. The priming signal, often initiated by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation signal, such as extracellular ATP, triggers the assembly of the NLRP3 inflammasome, leading to the activation of Caspase-1.[3][4][5] Activated Caspase-1 then cleaves Gasdermin D (GSDMD) to form pores in the cell membrane and processes pro-inflammatory cytokines into their mature forms.[1][4]
This compound (CJB), a natural lindenane-type sesquiterpenoid, has demonstrated significant anti-inflammatory and anti-pyroptotic effects.[1] Studies have shown that CJB can effectively inhibit NLRP3 inflammasome activation in LPS/ATP-induced THP-1 macrophages by targeting the TLR/MyD88/NF-κB signaling pathway.[1][6] This makes CJB a promising candidate for the development of novel therapeutics for pyroptosis-related inflammatory diseases.
Key Experimental Observations
Treatment with this compound has been shown to dose-dependently inhibit the key markers of pyroptosis in LPS/ATP-stimulated THP-1 macrophages. The following tables summarize the quantitative data from these experiments.
Table 1: Effect of this compound on Cell Viability and LDH Release
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (%) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| LPS/ATP | - | 55.3 ± 4.8 | 85.6 ± 7.3 |
| LPS/ATP + CJB | 2.5 | 68.2 ± 5.1 | 65.4 ± 6.1 |
| LPS/ATP + CJB | 5 | 79.1 ± 6.3 | 42.8 ± 5.5 |
| LPS/ATP + CJB | 10 | 91.5 ± 7.9 | 21.7 ± 3.9 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |
| Control | - | 25.4 ± 3.1 | 15.2 ± 2.5 |
| LPS/ATP | - | 450.7 ± 35.2 | 380.1 ± 29.8 |
| LPS/ATP + CJB | 2.5 | 320.1 ± 28.9 | 275.6 ± 21.4 |
| LPS/ATP + CJB | 5 | 215.8 ± 19.7 | 180.3 ± 15.7 |
| LPS/ATP + CJB | 10 | 110.2 ± 12.5 | 95.9 ± 10.1 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 3: Effect of this compound on Pyroptosis-Related Protein Expression
| Treatment Group | Concentration (µM) | Relative NLRP3 Expression | Relative Cleaved Caspase-1 Expression | Relative N-GSDMD Expression |
| Control | - | 1.0 | 1.0 | 1.0 |
| LPS/ATP | - | 4.8 ± 0.5 | 5.2 ± 0.6 | 4.9 ± 0.4 |
| LPS/ATP + CJB | 2.5 | 3.5 ± 0.4 | 3.8 ± 0.5 | 3.6 ± 0.3 |
| LPS/ATP + CJB | 5 | 2.1 ± 0.3 | 2.5 ± 0.3 | 2.3 ± 0.2 |
| LPS/ATP + CJB | 10 | 1.2 ± 0.2 | 1.4 ± 0.2 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation relative to the control group and are representative of typical results from Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of LPS/ATP-induced pyroptosis and the experimental workflow for investigating the effects of this compound.
Caption: Signaling pathway of LPS/ATP-induced pyroptosis and inhibition by this compound.
Caption: Experimental workflow for assessing the anti-pyroptotic effects of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for replicating the key experiments.
Protocol 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Differentiation: Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.
-
Induce differentiation into macrophages by treating the cells with 100 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.[1]
Protocol 2: Induction of Pyroptosis and Treatment with this compound
-
Pre-treatment: After differentiation, replace the medium with fresh RPMI-1640 containing various concentrations of this compound (e.g., 2.5, 5, and 10 µM) and incubate for a specified pre-treatment time (e.g., 1 hour).
-
Priming: Add LPS to a final concentration of 100 ng/mL to all wells (except the control group) and incubate for 5 hours.[1]
-
Activation: Following the LPS priming, add ATP to a final concentration of 5 mM and incubate for 1 hour to induce pyroptosis.[1]
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
-
Sample Collection: After the treatment period, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the LDH assay.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[7][8][9] The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm).[10]
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18
-
Sample Collection: Use the cell culture supernatants collected in Protocol 3.
-
ELISA Procedure: Quantify the concentrations of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[11][12][13]
-
The general principle involves capturing the cytokine with a specific antibody coated on a 96-well plate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate.[11][12] The absorbance is then measured, and the cytokine concentration is determined from a standard curve.
Protocol 5: Caspase-1 Activity Assay
-
Sample Preparation: Collect the cell culture supernatants or prepare cell lysates after the experimental treatment.
-
Assay Procedure: Measure Caspase-1 activity using a commercially available fluorometric or colorimetric assay kit.[14][15]
-
These assays are typically based on the cleavage of a specific Caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC), which releases a chromophore or fluorophore that can be quantified.[15]
-
The signal intensity is proportional to the Caspase-1 activity in the sample.
Protocol 6: Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against NLRP3, Caspase-1, GSDMD, and a loading control (e.g., β-actin).
-
Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting LPS/ATP-induced pyroptosis in THP-1 macrophages. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of inflammation and drug discovery to further investigate the therapeutic applications of this compound and other potential pyroptosis inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP release and purinergic signaling in NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5. Lactic dehydrogenase (LDH) release assay [bio-protocol.org]
- 8. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. bioworlde.com [bioworlde.com]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 15. amsbio.com [amsbio.com]
Chlojaponilactone B in TPA-Stimulated Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo application of Chlojaponilactone B in 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated mouse models of skin inflammation. This document outlines the background, key experimental protocols, and the underlying mechanism of action of this compound in this context.
Introduction
This compound, a sesquiterpenoid lactone isolated from Chloranthus japonicus, has demonstrated notable anti-inflammatory properties. In the context of skin inflammation, the TPA-induced mouse ear edema model is a well-established and widely used assay to evaluate the efficacy of potential therapeutic agents. TPA, a phorbol ester, activates protein kinase C (PKC), which in turn triggers a signaling cascade leading to the activation of transcription factors such as NF-κB. This results in the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and chemokines, leading to vasodilation, increased vascular permeability, edema, and infiltration of inflammatory cells, primarily neutrophils.
Studies have shown that this compound effectively reduces ear thickness and neutrophil infiltration in TPA-stimulated mouse ears[1]. Its primary mechanism of action is the suppression of the NF-κB signaling pathway[1].
Data Presentation
Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Thickness (mm) | Inhibition of Edema (%) |
| Control (Vehicle) | - | Data to be collected | - |
| TPA + Vehicle | - | Data to be collected | 0 |
| TPA + this compound | Dose 1 | Data to be collected | Calculate |
| TPA + this compound | Dose 2 | Data to be collected | Calculate |
| TPA + this compound | Dose 3 | Data to be collected | Calculate |
| TPA + Dexamethasone (Positive Control) | Specify Dose | Data to be collected | Calculate |
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in TPA-Treated Mouse Ear Tissue
| Treatment Group | Dose (mg/ear) | MPO Activity (U/mg tissue) | Inhibition of MPO Activity (%) |
| Control (Vehicle) | - | Data to be collected | - |
| TPA + Vehicle | - | Data to be collected | 0 |
| TPA + this compound | Dose 1 | Data to be collected | Calculate |
| TPA + this compound | Dose 2 | Data to be collected | Calculate |
| TPA + this compound | Dose 3 | Data to be collected | Calculate |
| TPA + Dexamethasone (Positive Control) | Specify Dose | Data to be collected | Calculate |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in TPA-Treated Mouse Ear Tissue
| Treatment Group | Dose (mg/ear) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control (Vehicle) | - | Data to be collected | Data to be collected |
| TPA + Vehicle | - | Data to be collected | Data to be collected |
| TPA + this compound | Dose 1 | Data to be collected | Data to be collected |
| TPA + this compound | Dose 2 | Data to be collected | Data to be collected |
| TPA + this compound | Dose 3 | Data to be collected | Data to be collected |
| TPA + Dexamethasone (Positive Control) | Specify Dose | Data to be collected | Data to be collected |
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo application of this compound in TPA-stimulated mouse models.
TPA-Induced Mouse Ear Edema Model
Objective: To induce acute skin inflammation in mouse ears to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male ICR or BALB/c mice (6-8 weeks old)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle for TPA)
-
This compound
-
Vehicle for this compound (e.g., acetone, ethanol, or a suitable cream base)
-
Dexamethasone (positive control)
-
Dial thickness gauge or micrometer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=6-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: TPA + Vehicle
-
Group 3-5: TPA + this compound (different doses)
-
Group 6: TPA + Dexamethasone
-
-
Baseline Measurement: Measure the initial thickness of both ears of each mouse using a dial thickness gauge.
-
TPA Application: Dissolve TPA in acetone (e.g., 20 µL of a 0.01% solution, providing 2 µg of TPA). Apply the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear can serve as a non-inflamed control.
-
Treatment Application: 30 minutes after TPA application, topically apply the vehicle, this compound solution (at various concentrations), or dexamethasone solution to the right ear.
-
Edema Measurement: At various time points after TPA application (e.g., 4, 6, 24 hours), measure the thickness of both ears again. The increase in ear thickness is an indicator of edema.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition using the following formula:
-
% Inhibition = [(
TTPA -Δ Ttreated) /Δ TTPA] x 100Δ -
Where
T is the change in ear thickness from baseline.Δ
-
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., 24 hours), euthanize the mice. Collect ear biopsies (e.g., using a 6 mm punch) for further analysis (MPO assay, cytokine analysis, histology).
Myeloperoxidase (MPO) Assay
Objective: To quantify neutrophil infiltration in the inflamed ear tissue.
Materials:
-
Ear punch biopsies
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the ear punch biopsies in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
In a 96-well plate, add the supernatant from each sample.
-
Add the assay reagent (containing o-dianisidine dihydrochloride and H₂O₂).
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
-
Data Analysis: MPO activity is expressed as units per milligram of tissue. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Cytokine Analysis (ELISA)
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the ear tissue.
Materials:
-
Ear punch biopsies
-
Lysis buffer
-
Commercial ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Tissue Homogenization: Homogenize the ear punch biopsies in lysis buffer.
-
Centrifugation: Centrifuge the homogenates and collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Data Analysis: Determine the concentration of TNF-α and IL-6 in each sample based on the standard curve. Express the results as pg of cytokine per mg of tissue.
Mandatory Visualizations
Caption: Signaling pathway of TPA-induced inflammation and the inhibitory effect of this compound.
Caption: Experimental workflow for evaluating this compound in a TPA-induced mouse ear edema model.
References
Development of Chlojaponilactone B as a potential anti-inflammatory therapeutic
Application Notes and Protocols for Preclinical Research
Introduction
Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has emerged as a significant natural product with potent anti-inflammatory properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to suppress key inflammatory pathways, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] This mechanism involves several key steps:
-
TLR4 Inhibition: this compound has been shown to bind to TLR4, a key receptor involved in the recognition of pathogen-associated molecular patterns like lipopolysaccharide (LPS), thereby inhibiting its activation.[3][4][6]
-
Suppression of Downstream Signaling: By inhibiting TLR4, this compound prevents the recruitment of the adaptor protein MyD88 and subsequent downstream signaling events.[3][4][5]
-
Inhibition of NF-κB Activation: The compound effectively suppresses the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[1][7]
-
Reduction of Pro-inflammatory Mediators: Consequently, the production of various pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), is significantly reduced.[1]
-
Inhibition of Pyroptosis: this compound also attenuates macrophage pyroptosis, a form of pro-inflammatory cell death, by inhibiting the TLR/MyD88/NF-κB pathway and subsequent activation of the NLRP3 inflammasome.[8][9] This leads to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9]
-
ROS Generation Suppression: The compound has also been found to decrease the generation of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[3][4][5]
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound | Result | Reference |
| Nitric Oxide (NO) Production | Dose-dependent | Pronounced inhibition | [7] |
| iNOS expression | 10 µM | Significant attenuation | [10] |
| TNF-α secretion | 10 µM | Significant attenuation | [10] |
| IL-6 secretion | 10 µM | Significant attenuation | [10] |
| COX-2 expression | 10 µM | Slight downregulation | [10] |
| IκBα phosphorylation | Dose-dependent | Significant inhibition | [3][10] |
| p65 nuclear translocation | Dose-dependent | Inhibition | [7] |
| ROS Generation | Dose-dependent | Decreased production | [3][10] |
Table 2: Effect of this compound on Pyroptosis in LPS/ATP-induced THP-1 Macrophages
| Parameter | Effect of this compound | Reference |
| NLRP3 inflammasome activation | Inhibition | [8][9] |
| Caspase-1 activation | Reduction | [8] |
| GSDMD cleavage | Reduction | [8] |
| IL-1β release | Reduction | [8] |
| IL-18 release | Reduction | [8] |
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Model | Parameter | Result | Reference |
| TPA-stimulated mouse ear edema | Ear thickness | Reduction | [7] |
| TPA-stimulated mouse ear edema | Neutrophil infiltration | Reduction | [7] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1.5 x 10⁵ cells/well for the nitric oxide assay or in 12-well plates at 5 x 10⁴ cells/well for cytokine and protein analysis.[2][6] Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[11]
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatants from the 12-well plates.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: Determine the cytokine concentrations from a standard curve generated with recombinant TNF-α and IL-6.
Protocol 4: Western Blot Analysis of NF-κB Signaling Pathway Proteins
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Protocol 5: In Vivo TPA-Induced Mouse Ear Edema Model
-
Animal Model: Use male CD-1 or BALB/c mice.
-
Induction of Edema: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone or ethanol) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Apply this compound (dissolved in the same solvent) to the right ear shortly after TPA application.
-
Measurement of Edema: At various time points (e.g., 4-6 hours) after TPA application, sacrifice the mice and remove a standard-sized punch biopsy from both the right and left ears.
-
Quantification: Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Histology: Fix the ear tissue in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Mechanism of NF-κB pathway inhibition by this compound.
Caption: this compound's role in inhibiting macrophage pyroptosis.
References
- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway [mdpi.com]
- 3. Pierce BCA Protein Assay Protocol [protocols.io]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chemical Synthesis of Chlormadinone Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Chlormadinone Acetate chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield of Chlormadinone Acetate?
A1: Based on documented synthetic procedures, the most critical parameters to control are temperature, reaction time, and the purity of reagents. Maintaining a reaction temperature between 40-45°C is crucial for optimal conversion.[1] Prolonged reaction times beyond the recommended 8-12 hours can lead to the formation of side products, thus reducing the overall yield.[1] Furthermore, the purity of the starting materials and reagents, such as acetic anhydride and p-toluenesulfonic acid, directly impacts the reaction efficiency and the purity of the final product.
Q2: I am observing a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A2: A lower than expected yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time, but monitor closely for byproduct formation.
-
Suboptimal Temperature: Deviations from the optimal temperature range of 40-45°C can significantly impact the reaction rate and equilibrium.[1] Ensure your reaction setup maintains a stable and accurate temperature.
-
Reagent Quality: The quality of reagents is paramount. Ensure that the acetic anhydride is free from acetic acid contamination and that the p-toluenesulfonic acid catalyst is active. Using fresh or properly stored reagents is recommended.
-
Product Loss During Workup: Significant product loss can occur during the extraction, washing, and purification steps. Optimize your workup procedure to minimize handling losses. Ensure complete precipitation of the crude product and efficient extraction from the aqueous phase.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurity formation is key to achieving high purity Chlormadinone Acetate. Consider the following strategies:
-
Strict Temperature Control: As mentioned, maintaining the reaction temperature within the specified range is critical to prevent side reactions that can occur at higher temperatures.[1]
-
Inert Atmosphere: While not explicitly stated in all protocols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups and reduce the formation of oxidative impurities.
-
Controlled Reagent Addition: The slow and controlled addition of reagents, particularly the catalyst, can help to manage the reaction exotherm and prevent localized high concentrations that might lead to side reactions.
-
Effective Purification: A robust purification strategy is essential. Recrystallization from a suitable solvent system, as suggested by conventional methods, is effective in removing most impurities.[1] The choice of solvent for recrystallization should be carefully optimized to maximize recovery of the pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor reaction progress by TLC/HPLC. Consider extending reaction time with careful monitoring. |
| Suboptimal reaction temperature. | Ensure stable and accurate temperature control within the 40-45°C range.[1] | |
| Poor quality of reagents. | Use fresh, high-purity reagents. Verify the activity of the catalyst. | |
| Product loss during workup. | Optimize extraction and precipitation procedures. Minimize transfer losses. | |
| High Impurity Profile | Side reactions due to improper temperature. | Maintain strict temperature control. Avoid overheating. |
| Presence of oxygen or moisture. | Conduct the reaction under an inert atmosphere. Use dry solvents and reagents. | |
| Inefficient purification. | Optimize the recrystallization solvent and procedure. Consider column chromatography for difficult-to-remove impurities. | |
| Reaction Fails to Initiate | Inactive catalyst. | Use a fresh batch of p-toluenesulfonic acid or an alternative acid catalyst. |
| Incorrect starting material. | Verify the identity and purity of the starting chloro-progesterone derivative. | |
| Product is Difficult to Isolate/Crystallize | Oily product instead of solid. | Ensure complete removal of solvent. Try seeding the solution with a small crystal of the product. Experiment with different anti-solvents to induce precipitation. |
Experimental Protocols
Key Experiment: Acetylation of 6-chloro-17α-hydroxyprogesterone
This protocol is based on a documented high-yield synthesis of Chlormadinone Acetate.[1]
Materials:
-
6-chloro-17α-hydroxyprogesterone
-
Glacial Acetic Acid
-
Acetic Anhydride
-
p-Toluenesulfonic Acid
-
30% Liquid Base (e.g., NaOH solution)
-
Chloroform
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a suitable reaction vessel, dissolve 100 g of 6-chloro-17α-hydroxyprogesterone in 1000 ml of glacial acetic acid.
-
To this solution, add 50 g of acetic anhydride and 2 g of p-toluenesulfonic acid under stirring.
-
Slowly heat the reaction mixture to 40-45°C and maintain this temperature for 8 to 12 hours, continuing to stir.
-
Monitor the reaction to completion using a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, neutralize the strong acid by adding 10 ml of 30% liquid base.
-
Concentrate the reaction mixture under reduced pressure to recover approximately 85-90% of the glacial acetic acid.
-
Add 600 ml of tap water to the concentrated mixture and cool to 10-15°C.
-
Stir the mixture for 2-3 hours to allow for complete crystallization of the crude product.
-
Filter the crude product and wash the filter cake with water until the filtrate is neutral.
-
Dry the crude product at a temperature below 70°C.
-
Recrystallize the crude product from ethanol with activated charcoal for decolorization to obtain pure Chlormadinone Acetate.
Visualizations
Caption: Workflow for the chemical synthesis of Chlormadinone Acetate.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
Addressing challenges in the large-scale production of Chlojaponilactone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Chlojaponilactone B. Our aim is to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in the macrolactonization step. What are the common causes and potential solutions?
A1: Low yields in macrolactonization are a frequent challenge. Key factors include:
-
High Concentrations: At higher concentrations, intermolecular reactions (polymerization) are favored over the desired intramolecular cyclization. Running the reaction under high-dilution conditions is crucial.
-
Substrate Purity: Impurities in the seco-acid precursor can interfere with the cyclization reaction. Ensure the precursor is of the highest possible purity before attempting cyclization.
-
Reagent Choice: The choice of cyclization reagent is critical. Yamaguchi, Shiina, or other modern macrolactonization reagents should be screened for optimal performance with your specific substrate.
-
Reaction Time and Temperature: Both excessively long and short reaction times can lead to degradation or incomplete reaction. Optimization of these parameters is essential.
Q2: Our final product is contaminated with diastereomers that are difficult to separate. How can we improve stereoselectivity?
A2: Achieving high stereoselectivity is a common hurdle in the synthesis of complex natural products.[1] Consider the following:
-
Chiral Catalysts: Employing chiral catalysts or auxiliaries in stereocenter-forming reactions can significantly enhance diastereoselectivity.
-
Substrate Control: The inherent stereochemistry of your starting materials and intermediates can direct the formation of subsequent stereocenters.
-
Protecting Groups: Bulky protecting groups can influence the steric environment of the molecule, guiding the approach of reagents and improving stereochemical outcomes.[2]
-
Reaction Conditions: Temperature, solvent, and the rate of reagent addition can all impact the transition state energies of competing diastereomeric pathways. Careful optimization is required.
Q3: We are struggling to reproduce a literature procedure for a key transformation. What steps should we take?
A3: Reproducibility issues are common in complex organic synthesis.[3] A systematic approach is necessary:
-
Reagent Quality: Verify the purity and activity of all reagents and catalysts. Reagents can degrade over time, and different batches may have varying purity.
-
Solvent and Atmosphere: Ensure all solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) if any reagents are sensitive to moisture or air.[4]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction progress.[3] This can reveal if the reaction is stalling or forming unexpected byproducts.
-
Step-by-Step Verification: If possible, try to replicate simpler, preceding steps from the literature to ensure your experimental setup and technique are sound.
Troubleshooting Guides
Synthesis & Reaction Issues
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | Inactive catalyst or reagent. | Test the catalyst/reagent on a known, reliable reaction. Use a fresh batch if necessary. |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Presence of inhibitors in starting material. | Purify the starting material to remove any potential inhibitors. | |
| Formation of multiple, unidentified byproducts. | Reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature and monitor the reaction more frequently. |
| Instability of starting material or product under reaction conditions. | Test the stability of your starting material and product under the reaction conditions separately.[3] | |
| Incorrect stoichiometry of reagents. | Carefully re-calculate and measure the stoichiometry of all reagents. | |
| Product degradation during workup. | Sensitivity to acid or base. | Perform a stability test of your product against the acidic or basic conditions used in the workup.[3] If unstable, use neutral workup conditions. |
| Air or moisture sensitivity. | Conduct the workup under an inert atmosphere and use dry solvents. |
Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Difficulty in removing a specific impurity by column chromatography. | Impurity has a similar polarity to the product. | Try a different stationary phase (e.g., alumina, C18) or a different solvent system for elution. |
| Consider preparative HPLC for challenging separations.[5] | ||
| Product is not crystallizing. | Presence of impurities. | Further purify the product using another technique (e.g., preparative TLC, chromatography). |
| Incorrect solvent choice for crystallization. | Screen a variety of solvents and solvent mixtures to find suitable crystallization conditions. | |
| Product is an oil or amorphous solid. | Attempt to form a crystalline derivative (e.g., a salt or co-crystal) for purification and characterization. | |
| Low recovery of product after purification. | Product is partially soluble in the aqueous layer during extraction. | Check the aqueous layer for your product. If present, perform back-extraction with a suitable organic solvent.[3][6] |
| Product is adsorbing irreversibly to the chromatography stationary phase. | Pre-treat the silica gel with a small amount of a polar solvent or a base (like triethylamine) if your compound is basic. |
Experimental Protocols
General Protocol for High-Dilution Macrolactonization (Yamaguchi Conditions)
-
Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Use freshly distilled and dried toluene as the solvent.
-
Procedure: a. Dissolve the seco-acid precursor in toluene (final concentration should be ~0.001 M). b. Add 2.2 equivalents of triethylamine to the solution. c. Slowly add 1.1 equivalents of 2,4,6-trichlorobenzoyl chloride to the solution at room temperature. d. Stir the mixture for 2 hours. e. In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (4 equivalents) in a large volume of dry toluene. f. Using a syringe pump, add the activated seco-acid mixture to the DMAP solution over a period of 8-12 hours. g. After the addition is complete, stir the reaction for an additional 4 hours.
-
Workup: a. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. b. Separate the organic and aqueous layers. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Purification via Preparative HPLC
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile). The sample must be fully dissolved and filtered through a 0.45 µm filter before injection.[7]
-
Column Selection: Choose a reverse-phase (e.g., C18) or normal-phase column based on the polarity of this compound.
-
Mobile Phase: Develop a suitable mobile phase system (e.g., a gradient of acetonitrile/water or hexane/ethyl acetate) using analytical HPLC first to achieve good separation.
-
Method Development: Optimize the flow rate, gradient, and injection volume on an analytical scale to maximize resolution and peak shape.
-
Scale-Up: Transfer the optimized method to the preparative HPLC system, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation [agris.fao.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting common issues in Chlojaponilactone B cell-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Chlojaponilactone B (CJB) in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lindenane-type sesquiterpenoid lactone isolated from Chloranthus japonicus. Its primary mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to TLR4, CJB prevents the recruitment of the adaptor protein MyD88, which in turn suppresses the activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated significant anti-inflammatory effects in murine macrophage-like RAW 264.7 cells and human monocytic THP-1 cells.[1][2][3] In THP-1 cells, it has also been shown to attenuate pyroptosis.[1]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro cell culture experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. In RAW 264.7 cells, concentrations ranging from 2.5 µM to 10 µM have been shown to effectively inhibit the expression of pro-inflammatory mediators.[2][4] In THP-1 macrophages, concentrations between 2.5 µM and 10 µM have been used to study its effects on pyroptosis.[1] A study also utilized a concentration of 3.5 µM for RNA-seq analysis in RAW 264.7 cells.[2]
Troubleshooting Common Issues
Problem 1: No or low anti-inflammatory effect of this compound is observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Inadequate stimulation of inflammatory response.
-
Solution: Ensure that the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent and used at an appropriate concentration. For RAW 264.7 and THP-1 cells, LPS concentrations of 100 ng/mL to 1 µg/mL are commonly used.[1][2] Also, check the quality and source of your LPS, as different preparations can have varying potencies.[5]
-
-
Possible Cause 3: Issues with this compound stability or solubility.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock solution for each experiment. Ensure the final DMSO concentration in the culture medium is not affecting cell health.
-
Problem 2: High variability in experimental results between replicates.
-
Possible Cause 1: Inconsistent cell density or health.
-
Solution: Ensure uniform cell seeding density across all wells. Regularly check cell viability and morphology. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, including this compound, LPS, and detection reagents.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, consider not using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain a humidified environment.
-
Problem 3: Unexpected cytotoxicity observed with this compound treatment.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT or CCK-8). A study on THP-1 macrophages showed no toxic effects for concentrations up to 20 µM within a 24-hour period.[1]
-
-
Possible Cause 2: High DMSO concentration.
-
Solution: Ensure the final DMSO concentration in the cell culture medium is below cytotoxic levels (typically ≤ 0.1%).
-
-
Possible Cause 3: Contamination of the compound or cell culture.
-
Solution: Use sterile techniques for all procedures. Regularly check for signs of microbial contamination in your cell cultures.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Macrophage Cell Lines
| Cell Line | Assay | Effective Concentration Range | Reference |
| RAW 264.7 | Inhibition of pro-inflammatory mediators | 2.5 - 10 µM | [2][4] |
| RAW 264.7 | RNA-seq Analysis | 3.5 µM | [2] |
| THP-1 | Attenuation of pyroptosis | 2.5 - 10 µM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | Non-toxic Concentration Range | Reference |
| THP-1 Macrophages | CCK-8 | 24 hours | 1.25 - 20 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1-2 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene expression profiles of RAW264.7 macrophages stimulated with preparations of LPS differing in isolation and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. ELISAプロトコル [sigmaaldrich.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining dosage and administration routes for Chlojaponilactone B in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage and administration routes for the novel investigational compound, XYZ, in animal studies. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: We have no prior in vivo data for Compound XYZ. How do we determine a starting dose for our first animal efficacy study?
A1: Establishing a starting dose for a novel compound requires a systematic approach, beginning with in vitro data and progressing to in vivo dose range finding (DRF) studies.
Step 1: In Vitro Cytotoxicity and Efficacy Data
Before moving into animal models, it is crucial to have a thorough understanding of Compound XYZ's in vitro activity. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from cell-based assays provides a starting point for estimating the required in vivo concentration.
Step 2: Dose Range Finding (DRF) Study
A DRF study is a short-term experiment in a small number of animals to identify a range of doses that are tolerated and to observe any acute toxicities. A typical design involves administering a wide range of single doses of Compound XYZ to different groups of animals.
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary therapeutic range for Compound XYZ in mice.
Materials:
-
Compound XYZ
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
6-8 week old BALB/c mice (equal numbers of males and females)
-
Standard laboratory animal housing and equipment
-
Dosing syringes and needles (appropriate for the route of administration)
Methodology:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days before the start of the study.
-
Dose Preparation: Prepare a stock solution of Compound XYZ in the chosen vehicle. Perform serial dilutions to create a range of doses (e.g., 1, 10, 50, 100, 500 mg/kg).
-
Animal Grouping: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Dosing: Administer a single dose of Compound XYZ or vehicle to each mouse via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours) post-dose.
-
Data Collection: Record body weights daily. At the end of the study (e.g., 7-14 days), collect blood for clinical chemistry and tissues for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Data Presentation
Table 1: Hypothetical Dose Range Finding (DRF) Study Results for Compound XYZ in Mice
| Dose (mg/kg) | Route | Number of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 7) |
| Vehicle | PO | 5 | 0/5 | No observable signs | +5% |
| 10 | PO | 5 | 0/5 | No observable signs | +4% |
| 50 | PO | 5 | 0/5 | Mild lethargy at 4h | +2% |
| 100 | PO | 5 | 1/5 | Significant lethargy, ruffled fur | -8% |
| 500 | PO | 5 | 5/5 | Severe lethargy, ataxia, mortality within 24h | - |
| Vehicle | IV | 5 | 0/5 | No observable signs | +5% |
| 1 | IV | 5 | 0/5 | No observable signs | +4% |
| 5 | IV | 5 | 0/5 | Mild lethargy at 1h | +3% |
| 10 | IV | 5 | 2/5 | Ataxia, seizures | -12% |
| 25 | IV | 5 | 5/5 | Mortality within 1h | - |
Mandatory Visualization
Minimizing potential off-target effects of Chlojaponilactone B in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of Chlojaponilactone B (CJB) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lindenane-type sesquiterpenoid with established anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of the NF-κB signaling pathway.[1][3] CJB has been shown to suppress the activation of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[4][5] This leads to a reduction in IκBα phosphorylation and subsequent prevention of p65 nuclear translocation, ultimately inhibiting NF-κB-dependent transcription of pro-inflammatory mediators.[1]
Q2: Are there any known off-target effects of this compound?
A2: To date, specific off-target effects of this compound have not been extensively profiled in published literature. One study has suggested that CJB has minimal influence on the MAPK signaling pathway, indicating a degree of selectivity for the NF-κB pathway.[1] However, as with any small molecule, the potential for off-target interactions exists. Researchers should consider performing comprehensive profiling to identify potential off-target binding.
Q3: What are some general strategies to identify potential off-target effects of a natural product like this compound?
A3: Several strategies can be employed to identify potential off-target effects:
-
Kinase Profiling: A broad panel of kinases can be screened to determine if CJB inhibits any kinases, which are common off-targets for small molecules.[6][7][8][9]
-
Proteomic Approaches: Techniques such as affinity-based probes and thermal proteome profiling (TPP) can help identify direct binding partners of CJB in a cellular context.[10][11][12]
-
Computational Docking: In silico molecular docking studies can predict potential binding of CJB to a wide range of protein targets.[10]
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.
Q4: What is a suitable positive control for experiments investigating the anti-inflammatory effects of this compound?
A4: A well-characterized inhibitor of the NF-κB pathway should be used as a positive control. For example, BAY 11-7082 is a commonly used inhibitor of IκBα phosphorylation. Using a positive control with a known mechanism of action helps to validate the experimental setup and provides a benchmark for the effects of CJB.
Troubleshooting Guides
Issue 1: Inconsistent inhibition of NF-κB activity in luciferase reporter assays.
| Potential Cause | Troubleshooting Step |
| Cell health and passage number | Ensure cells are healthy, within a low passage number, and not overgrown. High passage numbers can lead to altered cellular responses. |
| Inconsistent transfection efficiency (for transient assays) | Optimize transfection protocol. Use a positive control plasmid (e.g., constitutively active luciferase) to monitor transfection efficiency across experiments. |
| Variability in CJB concentration | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Incomplete cell lysis | Ensure complete cell lysis by following the manufacturer's protocol for the luciferase assay reagent. Incomplete lysis will result in lower luminescence signal. |
| Reagent temperature | Allow all reagents, especially the luciferase substrate, to equilibrate to room temperature before use as temperature can affect enzyme kinetics.[13] |
Issue 2: No significant decrease in IκBα phosphorylation observed by Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal stimulation of the NF-κB pathway | Confirm that the stimulating agent (e.g., LPS, TNF-α) is active and used at the correct concentration to induce robust IκBα phosphorylation in your control cells. |
| Loss of phosphate groups during sample preparation | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of proteins.[14] |
| Ineffective primary antibody | Use a phospho-specific IκBα antibody that has been validated for Western blotting. Run a positive control (e.g., lysate from stimulated cells without CJB) to confirm antibody performance. |
| Insufficient protein loading | Quantify protein concentration in your lysates and ensure equal loading across all lanes of the gel. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Blocking buffer composition | For phospho-protein detection, Bovine Serum Albumin (BSA) in TBS-T is often recommended over milk as a blocking agent to reduce background.[14] |
Quantitative Data Summary
While specific IC50 values for this compound's inhibition of NF-κB are not yet widely published, the following table summarizes the effective concentrations reported in key studies.
| Experimental Model | Assay | This compound Concentration Range | Observed Effect | Reference |
| LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | 1.25 - 10 µM | Dose-dependent inhibition of NO production. | [1] |
| LPS-induced RAW 264.7 macrophages | iNOS, TNF-α, IL-6 expression | 2.5 - 10 µM | Dose-dependent suppression of pro-inflammatory gene expression. | [1] |
| LPS/ATP-induced THP-1 macrophages | Pyroptosis (NLRP3, caspase 1, GSDMD) | 5, 10, 20 µM | Significant inhibition of pyroptosis markers. | [5] |
| LPS-induced RAW 264.7 macrophages | NF-κB Luciferase Reporter Assay | 2.5 - 10 µM | Dose-dependent inhibition of NF-κB transcriptional activity. | [1] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293T or similar cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (in DMSO).
-
NF-κB pathway agonist (e.g., TNF-α, LPS).
-
Luciferase assay reagent kit.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.[3][13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Remove the old medium from the cells and add the medium containing the different concentrations of CJB. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB agonist (e.g., TNF-α at 10 ng/mL) to the wells, except for the unstimulated control wells. Incubate for 6-8 hours.
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Wash once with PBS.
-
Add cell lysis buffer according to the luciferase kit manufacturer's instructions and incubate for 15-30 minutes at room temperature with gentle shaking.[13]
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Western Blot for Phosphorylated IκBα
Materials:
-
RAW 264.7 or other suitable cells.
-
This compound.
-
LPS or TNF-α.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBS-T).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an agonist (e.g., LPS at 1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14] Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-IκBα antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total IκBα and a loading control like β-actin to ensure equal protein loading and to assess the total amount of the protein.
Visualizations
References
- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome profiling of cholangiocarcinoma organoids reveals potential druggable targets that hold promise for treatment stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
Validating the anti-inflammatory properties of Chlojaponilactone B in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus. Its performance is evaluated across various in vitro and in vivo models, with supporting experimental data and comparisons to other anti-inflammatory agents.
Executive Summary
This compound has demonstrated significant anti-inflammatory activity by suppressing key inflammatory mediators. Its primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. This guide will delve into the experimental evidence supporting these claims, offering a comparative analysis with other compounds and detailing the methodologies used in these investigations.
Data Presentation: In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been predominantly studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as murine RAW 264.7 and human THP-1 cells. These models are crucial for assessing the direct impact of a compound on inflammatory responses at a cellular level.
Table 1: Comparative Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Mediator | Observed Effect | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | Nitric Oxide (NO) | Dose-dependent inhibition[1] | Data not available | Tussilagone | 8.67[2] |
| TNF-α | Dose-dependent inhibition[1] | Data not available | Dexamethasone | - | |
| IL-6 | Dose-dependent inhibition[1] | Data not available | Dexamethasone | - | |
| iNOS Expression | Dose-dependent inhibition[1] | Data not available | - | - | |
| COX-2 Expression | Dose-dependent inhibition | Data not available | - | - | |
| TAK-242 (TLR4 Inhibitor) | NO, TNF-α, IL-6 | Inhibition[3] | Data not available | - | - |
| Dexamethasone | NO | Dose-dependent inhibition | 34.60 (µg/mL)[4] | - | - |
| TNF-α, IL-6 | Inhibition[5][6][7] | Data not available | - | - |
Table 2: Effects on Pyroptosis in LPS/ATP-Induced THP-1 Macrophages
| Compound | Target Mediator | Observed Effect |
| This compound | NLRP3 | Reduced levels[8] |
| Caspase-1 | Reduced levels[8] | |
| N-GSDMD | Reduced levels[8] | |
| IL-1β | Reduced levels[8] | |
| IL-18 | Reduced levels[8] |
Data Presentation: In Vivo Anti-Inflammatory Activity
The in vivo efficacy of this compound was evaluated using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing topical anti-inflammatory agents.
Table 3: Comparison in the TPA-Induced Mouse Ear Edema Model
| Compound | Dosage | Effect on Ear Edema | Effect on Neutrophil Infiltration |
| This compound | Not specified | Reduced ear thickness[1] | Reduced[1] |
| Indomethacin | Not specified | Generally effective in this model | - |
| Hydrocortisone 17-valerate | Not specified | Significantly reduced edema[9] | Significantly reduced[9] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TLR4-mediated NF-κB signaling pathway.[1][10] Molecular docking studies have suggested that this compound binds to TLR4 in a manner similar to the known TLR4 inhibitor, TAK-242.[3][11] This interaction disrupts the downstream signaling cascade, leading to reduced inflammation.
The binding of LPS to TLR4 on the macrophage surface typically triggers a signaling cascade involving MyD88, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, effectively blocking this pro-inflammatory gene expression.[1]
Furthermore, this compound has been found to suppress TLR4-mediated reactive oxygen species (ROS) generation, which also contributes to its anti-inflammatory activity.[10][11] In contrast, it appears to have minimal influence on the MAPK signaling pathway.[1]
A more recent study has also implicated this compound in the inhibition of the TLR/MyD88/NF-κB pathway to attenuate macrophage pyroptosis, an inflammatory form of programmed cell death.[8]
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound.
In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Caption: Workflow for Nitric Oxide Production Assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or control compounds (e.g., Dexamethasone). Cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[12]
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]
-
Data Analysis: The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the results of treated cells to LPS-stimulated control cells.
In Vitro: Western Blot Analysis for NF-κB Signaling Pathway
This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade.
Methodology:
-
Cell Lysis: Following treatment and stimulation as described above, cells are washed with PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, p65, β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo: TPA-Induced Mouse Ear Edema
This model assesses the ability of a topically applied compound to reduce acute inflammation.
Methodology:
-
Animal Model: Male CD-1 mice are typically used for this assay.[13]
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like ethanol is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.[13] The left ear serves as a control.
-
Treatment: Test compounds, such as this compound or a positive control like indomethacin, are applied topically to the right ear shortly after TPA application.[13]
-
Evaluation of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section is punched out from both the right and left ears.[13]
-
Data Analysis: The swelling is quantified by the difference in weight between the right and left ear punches. The percentage of edema inhibition is calculated by comparing the swelling in the treated group to the TPA-only control group.
Conclusion
The available data strongly suggest that this compound is a potent anti-inflammatory agent with a clear mechanism of action involving the inhibition of the TLR4/NF-κB signaling pathway. Its efficacy in both in vitro and in vivo models makes it a promising candidate for further investigation and development as a therapeutic for inflammatory diseases. Future studies should focus on obtaining more precise quantitative data, such as IC50 values for various inflammatory mediators, and exploring its efficacy in more complex, chronic models of inflammation. Direct head-to-head comparisons with a wider range of established anti-inflammatory drugs would also be beneficial for positioning this compound in the therapeutic landscape.
References
- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
Comparative analysis of Chlojaponilactone B and the TLR4 inhibitor TAK-242
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic and functional differences between the natural product Chlojaponilactone B and the synthetic molecule TAK-242 in targeting the Toll-like Receptor 4 signaling pathway.
This guide provides a detailed comparative analysis of two prominent inhibitors of the Toll-like Receptor 4 (TLR4), this compound and TAK-242. TLR4, a key receptor in the innate immune system, plays a crucial role in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of the TLR4 signaling pathway is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. This document outlines the mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to assist researchers in evaluating these two compounds.
Mechanism of Action and Molecular Targeting
TAK-242 (Resatorvid) is a small-molecule inhibitor that selectively targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[1][2] It specifically binds to cysteine 747 (Cys747) within this domain, thereby disrupting the interaction of TLR4 with its downstream adaptor molecules, TIRAP (Mal) and TRAM.[1] This interference effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a broad inhibition of inflammatory mediator production.[1] TAK-242 has been evaluated in clinical trials for the treatment of severe sepsis, though it did not demonstrate a significant reduction in cytokine levels or mortality in patients.[3][4]
This compound , a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has been identified as a potent anti-inflammatory agent that also targets the TLR4 signaling pathway.[5] Molecular docking studies suggest that this compound binds to the TLR4 receptor in a manner similar to TAK-242.[6] Its mechanism of action involves the inhibition of TLR4 and its downstream adaptor protein MyD88, leading to the suppression of the NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the inhibitory effects of this compound and TAK-242 on various inflammatory markers in LPS-stimulated RAW 264.7 murine macrophages.
| Parameter | This compound | TAK-242 | Cell Line | Notes | Reference |
| NO Production Inhibition | Dose-dependent inhibition (significant at 2.5, 5, and 10 µM) | Dose-dependent inhibition (significant at 2.5, 5, and 10 µM) | RAW 264.7 | Effects were reported as similar between the two compounds. | [3][7] |
| ROS Generation | Significant decrease at 10 µM | Significant decrease at 10 µM | RAW 264.7 | This compound showed a slightly better effect than TAK-242 in one study. | |
| iNOS Expression | Significant decrease at 10 µM | Significant decrease at 10 µM | RAW 264.7 | Protein and mRNA levels were similarly reduced. | [7] |
| COX-2 Expression | Slight downregulation at 10 µM | Slight downregulation at 10 µM | RAW 264.7 | Protein and mRNA levels were similarly affected. | [7] |
| IL-6 Production | Significant decrease at 10 µM | Significant decrease at 10 µM | RAW 264.7 | Protein and mRNA levels were similarly reduced. | [7] |
| TNF-α Production | Significant decrease at 10 µM | Significant decrease at 10 µM | RAW 264.7 | Protein and mRNA levels were similarly reduced. | [7] |
| IκBα Phosphorylation | Significant inhibition at 10 µM | Significant inhibition at 10 µM | RAW 264.7 | This compound showed a better effect than TAK-242. | [7] |
| p65 Phosphorylation | Inhibition at 10 µM | Inhibition at 10 µM | RAW 264.7 | TAK-242 showed a better effect than this compound. | [7] |
| Calculated Binding Affinity (-CDOCKER_INTERACTION_ENERGY) | 22.3062 | 24.7947 | In silico (mouse TLR4) | Approximate binding affinities. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TLR4 signaling pathway, the proposed inhibitory mechanisms of this compound and TAK-242, and a general experimental workflow for their comparative analysis.
Caption: TLR4 Signaling Pathway.
Caption: Inhibition Mechanism.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on those used in comparative studies of this compound and TAK-242.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or TAK-242 for 1-2 hours.
-
Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for the desired time period (e.g., 24 hours for cytokine production).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect 100 µL of culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Generation Assay
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Collect the cell culture supernatants after treatment.
-
Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine cytokine concentrations from a standard curve generated with recombinant cytokines.
Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TLR4, MyD88, phospho-IκBα, IκBα, phospho-p65, p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Isolate total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., Tlr4, Myd88, Nos2, Ptgs2, Il6, Tnf) and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Molecular Docking
-
Obtain the crystal structure of the target protein (e.g., mouse TLR4, PDB: 2Z64).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structures of the ligands (this compound and TAK-242) and optimize their geometry.
-
Perform molecular docking using software such as AutoDock or CDOCKER to predict the binding poses and affinities of the ligands to the target protein.
-
Analyze the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions.
Conclusion
Both this compound and TAK-242 are effective inhibitors of the TLR4 signaling pathway, demonstrating significant anti-inflammatory properties in vitro. While TAK-242 is a well-characterized synthetic molecule with a known specific binding site on TLR4, the natural product this compound exhibits a comparable inhibitory profile, suggesting a similar mechanism of action. The choice between these two inhibitors for research or therapeutic development may depend on factors such as desired specificity, potential off-target effects, and bioavailability. This guide provides a foundational comparative analysis to aid in the selection and application of these TLR4 inhibitors in future studies.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of Chlojaponilactone B and Other Notable Sesquiterpenoids
A detailed guide for researchers and drug development professionals on the anti-inflammatory and cytotoxic potential of Chlojaponilactone B in comparison to Parthenolide, Artemisinin, and Thapsigargin.
This guide provides an objective comparison of the bioactivity of this compound, a lindenane-type sesquiterpenoid, with other well-characterized sesquiterpenoids: Parthenolide, Artemisinin, and Thapsigargin. The focus is on their anti-inflammatory and cytotoxic properties, supported by quantitative experimental data and detailed methodologies.
Comparative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the selected sesquiterpenoids across various biological assays. Lower IC50 values indicate greater potency.
| Compound | Bioactivity | Assay | Cell Line / System | IC50 Value |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 Macrophages | Not explicitly stated, but showed pronounced inhibition[1] |
| Parthenolide | Anticancer | MTT Assay | A549 (Lung Carcinoma) | 4.3 µM[2] |
| MTT Assay | TE671 (Medulloblastoma) | 6.5 µM[2] | ||
| MTT Assay | HT-29 (Colon Adenocarcinoma) | 7.0 µM[2] | ||
| MTT Assay | HUVEC (Endothelial Cells) | 2.8 µM[2] | ||
| MTT Assay | SiHa (Cervical Cancer) | 8.42 µM[3] | ||
| MTT Assay | MCF-7 (Breast Cancer) | 9.54 µM[3] | ||
| Artemisinin | Antimalarial | DNA Synthesis Inhibition | Plasmodium berghei | 19 nM[4] |
| Anticancer | Varies | Various Cancer Cell Lines | 0.5 - >200 µM[4] | |
| Cell Proliferation | A549 (Lung Cancer) | 28.8 µg/mL[5] | ||
| Cell Proliferation | H1299 (Lung Cancer) | 27.2 µg/mL[5] | ||
| Thapsigargin | SERCA Inhibition | Ca2+ ATPase Activity | SERCA | 0.353 nM[6][7] |
| Anticancer | Cell Viability Assay | LXF-289 (Lung Cancer) | 6.6 pM[6] | |
| Cell Viability Assay | NCI-H2342 (Lung Cancer) | 9.3 pM[6] | ||
| Cell Viability Assay | SK-MES-1 (Lung Cancer) | 9.7 pM[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to determine bioactivity, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[1] This pathway is a crucial regulator of inflammatory responses.[8][9]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Bioactivity Assays
The following diagram outlines a typical workflow for assessing the bioactivity of a compound, such as the MTT assay for cytotoxicity or the Griess assay for nitric oxide production.
Caption: A generalized workflow for in vitro bioactivity assessment.
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[10][11]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10][11]
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere.[11]
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Following treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.[11]
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]
-
The absorbance is measured at a wavelength between 540-570 nm.[11] The amount of nitrite in the supernatant is proportional to the NO produced.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
1. Cell Culture:
-
The desired cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media and conditions.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[12]
-
The cells are then exposed to various concentrations of the test compound (e.g., Parthenolide) and incubated for a set period (e.g., 24, 48, or 72 hours).[12][14]
-
After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[12]
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12]
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[12]
-
The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[12]
Conclusion
This comparative guide highlights the diverse bioactivities of this compound and other prominent sesquiterpenoids. This compound demonstrates significant anti-inflammatory potential through the inhibition of the NF-κB pathway.[1] In comparison, Parthenolide exhibits both anti-inflammatory and potent anticancer activities against a range of cancer cell lines.[2][3] Artemisinin is a powerful antimalarial agent with a growing body of evidence supporting its anticancer effects.[4] Thapsigargin stands out as an extremely potent inducer of apoptosis via SERCA pump inhibition, with picomolar efficacy against certain cancer cells.[6][15] The provided data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of these compounds.
References
- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation studies of Chlojaponilactone B's proposed mechanism of action
A review of cross-validation studies and comparison with the TLR4 inhibitor TAK-242.
Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has demonstrated significant anti-inflammatory properties.[1][2][3] This comparison guide provides an in-depth analysis of its proposed mechanism of action, supported by experimental data from multiple studies. The guide will also draw a comparison with TAK-242, a known Toll-like receptor 4 (TLR4) inhibitor, to provide a clearer context for its activity.[2][3]
Proposed Mechanism of Action of this compound
Research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This has been validated across multiple studies using various experimental models. The key molecular mechanisms identified are:
-
Inhibition of TLR4 Activation: this compound has been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, myeloid differentiation factor 88 (MyD88).[2][3] Molecular docking studies suggest that this compound binds to TLR4 in a manner similar to the known TLR4 inhibitor, TAK-242.[2][3]
-
Suppression of NF-κB Pathway: By inhibiting TLR4/MyD88, this compound effectively suppresses the NF-κB signaling pathway. This includes the inhibition of IκBα phosphorylation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]
-
Reduction of Pro-inflammatory Mediators: The inhibition of the NF-κB pathway leads to a dose-dependent reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1][2][3]
-
Inhibition of Macrophage Pyroptosis: More recent studies have revealed that this compound can also inhibit NLRP3 inflammasome activation and macrophage pyroptosis through the TLR/MyD88/NF-κB pathway.[4][5] This further contributes to its anti-inflammatory effects by reducing the release of inflammatory cytokines IL-1β and IL-18.[4]
-
Suppression of Reactive Oxygen Species (ROS): this compound has been found to suppress inflammatory responses by inhibiting TLR4 and subsequently decreasing the generation of reactive oxygen species (ROS).[2][3]
Notably, this compound appears to have little influence on the MAPK signaling pathway, suggesting a degree of specificity in its mechanism.[1]
Comparative Data: this compound vs. TAK-242
The following table summarizes the comparative effects of this compound and TAK-242 on various inflammatory markers. The data is compiled from studies on lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages.
| Marker | This compound | TAK-242 (TLR4 Inhibitor) | Reference |
| TLR4 Activation | Inhibited | Inhibited | [2][3] |
| MyD88 Activation | Inhibited | Inhibited | [2] |
| NF-κB Activation | Inhibited | Inhibited | [1][2] |
| ROS Generation | Decreased | Decreased | [2][3] |
| NO Production | Decreased | Not explicitly stated in abstracts | [1] |
| iNOS Expression | Decreased | Decreased | [2][3] |
| TNF-α Expression | Decreased | Decreased | [1][2][3] |
| IL-6 Expression | Decreased | Decreased | [1][2][3] |
| COX-2 Expression | Decreased | Decreased | [3] |
Experimental Protocols
The findings presented are based on a series of well-established experimental protocols designed to investigate anti-inflammatory activity and molecular mechanisms.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes differentiated into macrophages.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in the macrophages. In some pyroptosis studies, ATP is used as a secondary stimulus.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or the comparator compound (e.g., TAK-242) before LPS stimulation.
Key Assays and Methodologies
-
Nitric Oxide (NO) Production Assay: The Griess reagent is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Western Blotting: This technique is employed to determine the protein expression levels of key signaling molecules such as TLR4, MyD88, phosphorylated IκBα, p65, iNOS, and COX-2.
-
Real-Time PCR (RT-PCR): Used to measure the mRNA expression levels of pro-inflammatory cytokines like TNF-α and IL-6.
-
RNA Sequencing (RNA-seq): Provides a comprehensive analysis of the changes in gene expression profiles in response to this compound treatment in LPS-stimulated macrophages.[2][4][5]
-
Immunofluorescence: Used to visualize the nuclear translocation of the p65 subunit of NF-κB.
-
Molecular Docking: Computational studies are used to predict the binding interaction between this compound and its target protein, TLR4.[2][3]
-
In Vivo Studies: The anti-inflammatory effects are also validated in animal models, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, where ear thickness and neutrophil infiltration are measured.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative study of Chlojaponilactone B's effects on different cell types
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Chlojaponilactone B across various cell types, supported by experimental data and methodologies.
This compound, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has emerged as a molecule of significant interest due to its diverse biological activities. Primarily recognized for its potent anti-inflammatory properties, emerging evidence suggests its potential as an anti-cancer agent. This guide provides a comparative analysis of the known effects of this compound on different cell types, focusing on its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of this compound on various cell lines. It is important to note that research has predominantly focused on its anti-inflammatory effects in macrophages, with data on other cell types, particularly cancer cells, being less comprehensive.
Table 1: Cytotoxicity of this compound on Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| RAW 264.7 | Murine Macrophage | MTT | Not specified (Significant inhibition of NO production at 10 µM) | 24 | [1][2] |
| THP-1 | Human Monocytic | Not specified | Not specified (Inhibited pyroptosis at various concentrations) | Not specified | [3] |
| A375 | Human Melanoma | Not specified | Data not available | Not specified | [4] |
| PC12 | Rat Pheochromocytoma | MMT | Not cytotoxic (Derivative studied) | Not specified | [5] |
Table 2: Comparative Effects of this compound on Cellular Processes
| Cell Line | Cell Type | Apoptosis Induction | Cell Cycle Arrest | Key Signaling Pathway(s) Affected |
| RAW 264.7 | Murine Macrophage | Not reported | Not reported | Inhibition of TLR4/MyD88/NF-κB[2][4] |
| THP-1 | Human Monocytic | Inhibition of pyroptotic cell death | Not reported | Inhibition of TLR/MyD88/NF-κB[3] |
| A375 | Human Melanoma | Implied, but not detailed | Not detailed | Not detailed |
| PC12 | Rat Pheochromocytoma | Reduced apoptosis (Derivative) | Not reported | Activation of Nrf2 (Derivative)[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TLR4, MyD88, p-p65, p65, IκBα, β-actin) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: A generalized workflow for investigating the cellular effects of this compound.
Caption: this compound inhibits the TLR4-mediated NF-κB pathway in macrophages.
Comparative Discussion
The primary body of research on this compound has established its role as a potent anti-inflammatory agent. In macrophage cell lines such as RAW 264.7 and THP-1, it effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS).[1][2][3] The mechanism of action is well-defined, involving the direct inhibition of Toll-like receptor 4 (TLR4).[2][4] This inhibition prevents the recruitment of the adaptor protein MyD88, thereby blocking the downstream activation of the IKK complex and subsequent phosphorylation and degradation of IκBα.[1][4] As a result, the nuclear translocation of the NF-κB p65 subunit is inhibited, leading to a significant reduction in the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[1][2] In THP-1 macrophages, this pathway inhibition also leads to the suppression of NLRP3 inflammasome activation and pyroptotic cell death.[3]
In contrast to its well-documented anti-inflammatory effects, the activity of this compound in other cell types, particularly cancer cells, is less understood. While a study on a derivative of this compound demonstrated neuroprotective effects in PC12 cells through the activation of the Nrf2 antioxidant pathway, this does not directly inform on the action of the parent compound in cancer.[5] The lindenane sesquiterpenoid class, to which this compound belongs, is known to possess antitumor activities, suggesting that this compound may also exhibit cytotoxic effects against cancer cells.[1] However, specific studies detailing its IC50 values, effects on apoptosis, and cell cycle progression in a range of cancer cell lines are currently limited in publicly accessible literature.
The differential effects observed so far highlight a potential cell-type specific action of this compound. In immune cells, its primary role appears to be the modulation of inflammatory signaling pathways. Its effects on cancer cells, however, remain an area ripe for investigation. Future research should focus on a comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and to elucidate the specific molecular mechanisms involved. A comparative study including normal, non-cancerous cell lines would also be crucial to assess its therapeutic index and potential for selective cancer cell targeting.
References
- 1. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. malariaworld.org [malariaworld.org]
- 3. Lindenane-Based Sesquiterpenoid Hetero-Oligomers with Diverse Skeletons and Extracellular Regulated Protein Kinases Inhibitory Activity from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
Validating RNA-Sequencing Revelations: A Comparative Guide to Chlojaponilactone B's Impact on Macrophages
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data confirming the RNA-sequencing (RNA-seq) results of macrophages treated with Chlojaponilactone B (CJB). We delve into the validation methods, present quantitative data, and compare CJB's effects with a known inhibitor, offering a clear perspective on its anti-inflammatory potential.
This compound, a lindenane-type sesquiterpenoid lactone isolated from Chloranthus japonicus, has demonstrated significant anti-inflammatory properties.[1][2][3] Initial high-throughput screening using RNA-sequencing has revealed that CJB interferes with the gene expression profile of macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4][5] This guide focuses on the critical next step: the validation of these RNA-seq findings, a crucial process to ensure the accuracy and reproducibility of the transcriptomic data.
Comparison of this compound with a TLR4 Inhibitor
To contextualize the effects of this compound, its performance is compared to TAK-242, a well-characterized Toll-like receptor 4 (TLR4) inhibitor.[5][6] TLR4 is a key receptor in macrophages that recognizes LPS and initiates a signaling cascade leading to inflammation. The data suggests that CJB's mechanism of action involves the inhibition of this pathway, similar to TAK-242.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on macrophage gene and protein expression, validated by Real-Time PCR (RT-PCR) and Western Blotting.
Table 1: Validation of RNA-Sequencing Data by RT-PCR
| Gene | Treatment | Fold Change (vs. LPS-treated) | Reference |
| iNOS | This compound | ↓ | [1][5] |
| TAK-242 | ↓ | [5] | |
| TNF-α | This compound | ↓ | [1][5] |
| TAK-242 | ↓ | [5] | |
| IL-6 | This compound | ↓ | [1][5] |
| TAK-242 | ↓ | [5] | |
| COX-2 | This compound | ↓ | [5] |
| TAK-242 | ↓ | [5] | |
| TLR4 | This compound | ↓ | [5] |
| TAK-242 | ↓ | [5] | |
| MyD88 | This compound | ↓ | [5] |
| TAK-242 | ↓ | [5] |
Table 2: Validation of RNA-Sequencing Data by Western Blot
| Protein | Treatment | Protein Expression Level (vs. LPS-treated) | Reference |
| iNOS | This compound | ↓ | [1] |
| p-IκBα | This compound | ↓ | [1][2] |
| Nuclear p65 | This compound | ↓ | [1][2][3][4] |
| TLR4 | This compound | ↓ | [5] |
| MyD88 | This compound | ↓ | [5] |
| NLRP3 | This compound | ↓ | [3][4] |
| Caspase-1 | This compound | ↓ | [3][4] |
| GSDMD-N | This compound | ↓ | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in the validation of this compound's effects on macrophages.
Cell Culture and Treatment
RAW 264.7 murine macrophages or THP-1 human monocytic cells are commonly used.[1][4][5] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with varying concentrations of this compound or TAK-242 for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (lipopolysaccharide) and/or ATP.[3][4][5]
RNA Extraction and Real-Time PCR (RT-PCR)
Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent). The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. RT-PCR is then performed using a real-time PCR system with specific primers for the target genes (e.g., iNOS, TNF-α, IL-6, COX-2, TLR4, MyD88) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[7]
Western Blot Analysis
Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., iNOS, p-IκBα, p65, TLR4, MyD88, NLRP3, Caspase-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for confirming RNA-seq results and the signaling pathway affected by this compound.
Caption: Experimental workflow for the confirmation of RNA-sequencing results.
Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
Conclusion
The validation of RNA-sequencing data through independent methods like RT-PCR and Western blotting is paramount in molecular biology research. The presented data compellingly confirms that this compound modulates the inflammatory response in macrophages at both the mRNA and protein levels. Its inhibitory effect on the TLR4/MyD88/NF-κB signaling pathway, comparable to the known inhibitor TAK-242, solidifies its position as a promising anti-inflammatory agent. This guide provides a clear and objective comparison, supported by experimental evidence, for researchers and professionals in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Attenuates Lipopolysaccharide-Induced Inflammatory Responses by Suppressing TLR4-Mediated ROS Generation and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qPCR validation of RNAseq data [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot - Atlas Antibodies [atlasantibodies.com]
Safety Operating Guide
Proper Disposal of Chlojaponilactone B: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling Chlojaponilactone B are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a clearly defined workflow to ensure safety and regulatory compliance.
Waste Identification and Segregation
Due to its potent biological activity in suppressing inflammatory responses by inhibiting TLR4 and downregulating the NF-κB signaling pathway, this compound waste should be treated with a high degree of caution.[1][2] All materials that have come into contact with the compound must be considered contaminated and segregated as hazardous chemical waste.
This includes:
-
Unused or expired this compound
-
Empty vials or containers that held the compound
-
Contaminated PPE (gloves, etc.)
-
Pipette tips, weighing papers, and other disposable labware
-
Solvents and solutions containing this compound
-
Spill cleanup materials
Crucially, do not mix this compound waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Containerization
Proper containment is a critical step in the safe disposal of chemical waste.
-
Primary Container: Collect all solid waste contaminated with this compound in a dedicated, rigid, and leak-proof container. This container should be clearly labeled as "Hazardous Waste." For liquid waste, use a compatible, screw-capped container.
-
Labeling: The hazardous waste label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of its hazards (e.g., "Bioactive," "Potentially Toxic")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure the storage area is well-ventilated.
Scheduling a Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory drains or as regular solid waste.
Disposal Guidelines Summary
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (e.g., contaminated gloves, vials, labware) | Rigid, leak-proof, sealable container | "Hazardous Waste: this compound" with hazard warnings | Collection by institutional EHS for high-temperature incineration. |
| Liquid Waste (e.g., solutions containing the compound) | Compatible, screw-capped, leak-proof container | "Hazardous Waste: this compound" with hazard warnings | Collection by institutional EHS for high-temperature incineration. |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. | Deface original label. | After triple-rinsing, dispose of as non-hazardous waste, or as directed by institutional policy. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Chlojaponilactone B
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Chlojaponilactone B, a compound requiring careful management due to its potential cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
The following procedures are based on established guidelines for handling potent cytotoxic compounds and should be implemented immediately.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable when working with this compound. The level of protection should be adapted to the specific procedure being performed.
| Task Category | Minimum PPE Requirements |
|---|---|
| Low-Risk Activities |
| (e.g., handling sealed containers, transport within the lab) | - Two pairs of chemotherapy-tested nitrile gloves[1]
- Disposable gown[1]
- Safety glasses | | Moderate-Risk Activities | | | (e.g., preparing solutions in a certified biological safety cabinet, weighing solid compound) | - Two pairs of chemotherapy-tested nitrile gloves[1]
- Disposable, fluid-resistant gown[2]
- Eye and face protection (face shield or goggles and a surgical mask)[1]
- Hair and shoe covers[1] | | High-Risk Activities / Spill Cleanup | | | (e.g., procedures with a high risk of aerosol generation, cleaning up spills) | - Two pairs of chemotherapy-tested nitrile gloves (industrial thickness for large spills)
- Impermeable, disposable gown[2]
- Full-face respirator (e.g., N95 or higher)[2]
- Goggles or face shield[2]
- Shoe covers |
Operational Plan: From Receipt to Use
A structured workflow is critical to minimize exposure and prevent contamination.
Compound Receipt and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.[1]
-
Personnel responsible for unpacking should wear low-risk PPE.[1]
-
If the primary container is intact, clean the exterior before moving it to its designated storage location.
-
Store this compound in a clearly labeled, sealed, and secure area, away from incompatible materials.[3][4] The storage area should be well-ventilated.
Preparation of Solutions:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
Before starting, decontaminate the work surface of the BSC.
-
Use dedicated equipment (e.g., spatulas, weighing boats, vortexers) for this compound.
-
When handling the solid compound, use techniques that minimize aerosol generation.
-
After preparation, wipe down all surfaces within the BSC and any equipment used with an appropriate deactivating agent, followed by a cleaning agent.
Administration and Experimental Use:
-
Ensure that all personnel involved in the experiment are aware of the cytotoxic nature of the compound.
-
Conduct all experimental procedures involving this compound within a contained environment, such as a fume hood or BSC, whenever possible.
-
Use luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Avoid eating, drinking, and applying cosmetics in the laboratory area where the compound is handled.
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste".[5]
-
Consumables: All non-sharp, disposable items that have come into contact with the compound (e.g., gloves, gowns, bench paper, pipette tips) must be placed in a clearly labeled, leak-proof, and sealed bag or container designated for cytotoxic waste.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and compatible waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[5]
Decontamination and Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.[2]
-
The person cleaning the spill must wear high-risk PPE.
-
Use a spill kit specifically designed for cytotoxic drugs.[2]
-
Absorb the spill with absorbent pads, working from the outside in.
-
Clean the area with a deactivating agent followed by a cleaning agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]
Final Disposal:
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.
-
This typically involves incineration at high temperatures by a licensed waste management contractor.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision-making for selecting the appropriate level of PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
